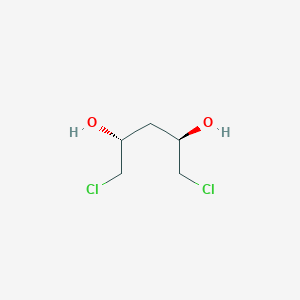

2,4-Pentanediol, 1,5-dichloro-, (2r,4r)-

Description

Overview of Chiral 1,n-Dihalo-Diols in Stereoselective Synthesis

Chiral diols, particularly optically pure 1,n-diols, are highly prized structural motifs in modern organic chemistry. nih.gov They serve as fundamental building blocks and key intermediates in the synthesis of a wide array of products, including natural products, pharmaceuticals, and chiral ligands for asymmetric transformations. nih.gov The specific spatial orientation of the hydroxyl groups in a chiral diol can be used to direct the stereochemical outcome of subsequent reactions, a process known as stereoselective synthesis.

The "1,n-dihalo" functionality, as seen in (2R,4R)-1,5-dichloro-2,4-pentanediol, adds another layer of synthetic utility. The halogen atoms, typically chlorine or bromine, are effective leaving groups. This allows for the selective replacement of the halogens with a wide variety of other functional groups through nucleophilic substitution reactions. Because the core diol structure is already stereodefined, these subsequent transformations can often proceed with high fidelity, transferring the initial chirality to the new, more complex molecule. This makes chiral 1,n-dihalo-diols powerful precursors for creating diverse libraries of enantiomerically pure compounds. For example, they can be converted into chiral diamines, amino alcohols, or cyclic ethers, all of which are important scaffolds in medicinal chemistry.

Significance of Stereochemical Control in Chiral Compound Derivatization

Stereochemical control is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals. organic-ese.com The three-dimensional structure of a molecule is often critical for its biological function, as it dictates how the molecule interacts with chiral biological targets like enzymes and receptors. longdom.org Molecules that are mirror images of each other, known as enantiomers, can have dramatically different biological effects. One enantiomer of a drug might provide a therapeutic benefit, while the other could be inactive or even harmful. nih.gov

Therefore, when a chiral compound like (2R,4R)-1,5-dichloro-2,4-pentanediol is modified or "derivatized," it is imperative to control the stereochemical outcome of the reaction. rijournals.com The goal is to ensure that the desired stereoisomer is produced in high purity without affecting the existing chiral centers. This requires the use of stereoselective reactions that favor the formation of one stereoisomer over others. hilarispublisher.com

Furthermore, chiral derivatization is a key technique in analytical chemistry for determining the enantiomeric purity of a sample. acs.org By reacting a mixture of enantiomers with a single, pure enantiomer of a chiral derivatizing agent, a mixture of diastereomers is formed. Unlike enantiomers, diastereomers have different physical properties and can be separated and quantified using standard techniques like chromatography, allowing for the precise measurement of enantiomeric excess. nih.gov

Evolution of Synthetic Strategies for Chiral Pentanediol (B8720305) Scaffolds

The methods for producing chiral pentanediol scaffolds have evolved significantly, moving from classical resolution techniques to highly efficient catalytic and biocatalytic strategies. Historically, the separation of a racemic mixture (a 50:50 mix of enantiomers) was a common but inefficient method to obtain a single enantiomer.

Modern organic synthesis now favors asymmetric methods that directly produce the desired enantiomer in high yield and purity. hilarispublisher.com For chiral diols, established methods include the asymmetric reduction of carbonyl compounds, the hydrolysis of epoxides, and the oxidation of alkenes. nih.gov However, many of these approaches have historically relied on expensive or toxic metal catalysts. nih.gov

A major advancement has been the development of biocatalysis, which uses enzymes to perform chemical transformations with exceptional stereoselectivity. A prominent example is the synthesis of (2R,4R)-pentanediol through the asymmetric reduction of acetylacetone (B45752) using an engineered ketoreductase (KRED) enzyme. researchgate.net This enzymatic approach offers high product concentrations and operates under mild conditions, representing a powerful and sustainable manufacturing technique. researchgate.net Other enzymatic methods, such as the selective esterification or hydrolysis of diol mixtures, have also been successfully used to prepare enantiomerically pure (2R,4R)- and (2S,4S)-2,4-pentanediols. researchgate.net

In parallel, there is a growing trend toward using renewable, biomass-derived starting materials. For instance, 1,5-pentanediol (B104693) can be produced via the hydrogenolysis of tetrahydrofurfuryl alcohol, a compound derivable from agricultural feedstocks. wikipedia.org These advancements reflect a broader shift in chemical manufacturing towards more sustainable, efficient, and highly selective synthetic strategies for constructing valuable chiral building blocks.

Structure

3D Structure

Properties

Molecular Formula |

C5H10Cl2O2 |

|---|---|

Molecular Weight |

173.03 g/mol |

IUPAC Name |

(2R,4R)-1,5-dichloropentane-2,4-diol |

InChI |

InChI=1S/C5H10Cl2O2/c6-2-4(8)1-5(9)3-7/h4-5,8-9H,1-3H2/t4-,5-/m1/s1 |

InChI Key |

QJULQKBJMRGSCF-RFZPGFLSSA-N |

Isomeric SMILES |

C([C@H](CCl)O)[C@H](CCl)O |

Canonical SMILES |

C(C(CCl)O)C(CCl)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2r,4r 1,5 Dichloro 2,4 Pentanediol

Convergent and Divergent Synthesis Approaches

Multi-Step Asymmetric Synthesis from Acyclic Precursors

A primary and effective route to (2R,4R)-1,5-dichloro-2,4-pentanediol involves the enantioselective reduction of an acyclic diketone precursor. orgsyn.org This multi-step approach establishes the desired stereochemistry through catalytic asymmetric hydrogenation.

The key step in this synthetic sequence is the Noyori asymmetric hydrogenation of 1,5-dichloro-2,4-pentanedione. orgsyn.orgchem-station.com This reaction utilizes a chiral ruthenium catalyst, specifically formulated as a complex of ruthenium dichloride and (S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP). synthesiswithcatalysts.com The hydrogenation is highly chemoselective, reducing the ketone functionalities while leaving other parts of the molecule intact. chem-station.com

The catalyst, often prepared in situ, demonstrates high efficacy in establishing the (2R,4R) stereocenters with excellent enantioselectivity. harvard.edu The reaction is typically carried out in a solvent such as methanol (B129727) under a hydrogen atmosphere. molaid.com The choice of the (S)-BINAP ligand is crucial for directing the hydrogenation to yield the (2R,4R) diastereomer. harvard.eduresearchgate.net Using the (R)-BINAP ligand would analogously produce the (2S,4S)-enantiomer. orgsyn.org

Detailed research findings for this catalytic step are summarized in the table below.

| Parameter | Value/Condition |

| Substrate | 1,5-Dichloro-2,4-pentanedione |

| Catalyst | RuCl₂((S)-BINAP) |

| Solvent | Methanol |

| Temperature | 65-70 °C |

| H₂ Pressure | 8.62 MPa |

| Yield | High |

| Product | (2R,4R)-1,5-dichloro-2,4-pentanediol |

| Optical Purity | >99.8% ee |

This table presents typical conditions for the Noyori asymmetric hydrogenation to produce (2R,4R)-1,5-dichloro-2,4-pentanediol. molaid.com

The acyclic precursor, 1,5-dichloro-2,4-pentanedione, is itself synthesized from a stable intermediate, bis(1,5-dichloro-2,4-pentanedione)copper(II) complex. orgsyn.org This copper complex serves as a convenient and handleable solid precursor. The desired diketone is liberated by treating the copper complex with aqueous sulfuric acid and extracting it into an organic solvent like diethyl ether. This process ensures a fresh and pure supply of the diketone for the subsequent asymmetric hydrogenation step. orgsyn.org The use of such metal complexes is a common strategy in organic synthesis to stabilize or activate reactive organic moieties. researchgate.nete3s-conferences.orgnih.govnih.govmdpi.com

Stereospecific Synthesis via Epoxide Ring Opening or Halogenation of Chiral Diols

Stereospecific synthesis provides an alternative pathway, leveraging existing chiral molecules. (2R,4R)-1,5-dichloro-2,4-pentanediol is a key intermediate in the synthesis of (2R,4R)-1,2:4,5-diepoxypentane. orgsyn.org This transformation is achieved by treating the diol with a strong base, such as powdered potassium hydroxide, in a solvent like diethyl ether. orgsyn.org This intramolecular nucleophilic substitution proceeds stereospecifically.

Retrosynthetically, this suggests that the diol could be formed via a stereospecific ring-opening of a related chiral epoxide. The ring-opening of epoxides with nucleophiles is a fundamental and reliable method for creating 1,2-di-functionalized compounds, often with a high degree of stereocontrol. researchgate.netnih.govchemistry-online.com For instance, the acid-catalyzed opening of an epoxide by a halide source would proceed with anti-selectivity, providing a predictable stereochemical outcome. chemistry-online.comnih.gov

Enantiopurification and Chiral Resolution Techniques for Dihalo-Pentanediols

Assessing the optical purity of the final dihalo-pentanediol is critical. A standard method for this is through the formation of diastereomeric esters using a chiral derivatizing agent, followed by analysis. The preparation of a bis-Mosher ester, by reacting the diol with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, is a documented method for determining the enantiomeric excess of (2R,4R)-1,5-dichloro-2,4-pentanediol. orgsyn.org These diastereomeric esters can be distinguished and quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

Should a synthesis result in a mixture of enantiomers, chiral resolution techniques could be applied. These methods involve separating the enantiomers, often by converting them into diastereomers that have different physical properties and can be separated by conventional means like crystallization or chromatography. mdpi.com

Biosynthetic Approaches and Chemoenzymatic Synthesis (Studies on Related Chiral Pentanediols)

While direct biosynthetic routes to the chlorinated diol are not widely documented, extensive research exists on the chemoenzymatic synthesis of the parent compound, (2R,4R)-pentanediol. researchgate.net These methods offer green and highly selective alternatives to traditional chemical synthesis.

A prominent approach is the asymmetric reduction of the inexpensive and readily available starting material, acetylacetone (B45752) (2,4-pentanedione), using a ketoreductase (KRED) enzyme. researchgate.net Engineered KRED variants have been developed that are highly effective for this transformation. Biocatalysis can be performed in a "neat substrate" system, where the substrate itself acts as the solvent, overcoming issues of low solubility for hydrophobic substrates. This method has been successfully scaled up, demonstrating its industrial viability. researchgate.net

The table below summarizes the key findings of an engineered KRED system for synthesizing the parent diol. researchgate.net

| Parameter | Finding |

| Enzyme | Engineered Ketoreductase (KRED) |

| Substrate | Acetylacetone |

| System | Neat Substrate (No Organic Solvent) |

| Product | (2R,4R)-pentanediol |

| Product Concentration | 208 g L⁻¹ |

| Scale | Multi-liter scale (10 L) |

This table highlights the efficiency of a chemoenzymatic approach for the synthesis of the related (2R,4R)-pentanediol. researchgate.net

This chemoenzymatic strategy produces the chiral diol backbone, which could then potentially be functionalized through chemical means to introduce the chloro groups, representing a hybrid chemo-biosynthetic route. researchgate.netrsc.orgnih.gov

Spectroscopic Characterization and Conformational Analysis of 2r,4r 1,5 Dichloro 2,4 Pentanediol

Structural Elucidation via Advanced Spectroscopic Techniques

Spectroscopic methods provide a detailed view of the molecular framework. High-resolution NMR offers insight into the electronic environment of each carbon and hydrogen atom, while IR spectroscopy identifies the functional groups present through their characteristic vibrational frequencies.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of organic compounds. While specific experimental spectra for (2R,4R)-1,5-dichloro-2,4-pentanediol are not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on the analysis of its parent compound, (2R,4R)-pentanediol, and considering the strong electron-withdrawing effects of the terminal chlorine atoms.

In ¹H NMR spectroscopy, the protons on carbons 2 and 4 (H-2, H-4) and the protons on carbons 1 and 5 (H-1, H-5) are diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct signals. The chlorine atoms at the C-1 and C-5 positions cause a significant downfield shift for the adjacent protons compared to the non-chlorinated analog. The central methylene (B1212753) protons at C-3 are also diastereotopic and are expected to show a complex splitting pattern due to coupling with the protons at C-2 and C-4.

In ¹³C NMR spectroscopy, five distinct signals are expected, corresponding to the five carbon atoms of the pentane (B18724) chain. The carbons bearing the chlorine atoms (C-1 and C-5) will be shifted significantly downfield. Similarly, the carbons attached to the hydroxyl groups (C-2 and C-4) will also appear at a lower field, though to a lesser extent than in the parent diol due to the influence of the nearby chlorine atoms.

Predicted ¹H NMR Data for (2R,4R)-1,5-dichloro-2,4-pentanediol

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-1a, H-5a | ~3.6 - 3.8 | dd (doublet of doublets) |

| H-1b, H-5b | ~3.6 - 3.8 | dd (doublet of doublets) |

| H-2, H-4 | ~4.0 - 4.2 | m (multiplet) |

| H-3a | ~1.7 - 1.9 | m (multiplet) |

| H-3b | ~1.7 - 1.9 | m (multiplet) |

| OH | Variable | br s (broad singlet) |

Predicted ¹³C NMR Data for (2R,4R)-1,5-dichloro-2,4-pentanediol

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1, C-5 | ~48 - 52 |

| C-2, C-4 | ~68 - 72 |

| C-3 | ~42 - 46 |

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of (2R,4R)-1,5-dichloro-2,4-pentanediol is expected to be dominated by absorptions corresponding to its hydroxyl, alkyl, and chloroalkyl groups.

The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups, with the broadening resulting from intermolecular hydrogen bonding. The C-H stretching vibrations of the alkyl chain would appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations are expected around 1050-1150 cm⁻¹. A key feature for this specific molecule would be the C-Cl stretching absorption, which typically appears in the 600-800 cm⁻¹ region of the spectrum.

Predicted IR Absorption Data for (2R,4R)-1,5-dichloro-2,4-pentanediol

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |

| C-H | Stretch | 2850 - 3000 | Medium-Strong |

| C-O | Stretch | 1050 - 1150 | Strong |

| C-Cl | Stretch | 600 - 800 | Medium-Strong |

Determination of Absolute Configuration and Optical Purity

Confirming the (2R,4R) absolute configuration and assessing the enantiomeric purity are critical steps. These are typically accomplished using chiral derivatization methods coupled with spectroscopy or chromatography, and definitively by X-ray crystallography.

Mosher's ester analysis is a powerful NMR-based technique used to determine the absolute configuration of chiral secondary alcohols. nih.govumn.edu This method would involve reacting (2R,4R)-1,5-dichloro-2,4-pentanediol with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), to form two different diastereomeric di-MTPA esters. nih.govresearchgate.net

The resulting diastereomers are then analyzed by ¹H NMR spectroscopy. Due to the anisotropic effect of the phenyl ring in the Mosher's ester moiety, the protons near the chiral center will experience different magnetic shielding in the two diastereomers. By comparing the chemical shifts of protons on either side of the newly formed ester linkage and calculating the difference (Δδ = δS - δR), the absolute configuration of the C-2 and C-4 stereocenters can be unequivocally assigned. nih.govnih.gov

Furthermore, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a standard method for determining the optical purity or enantiomeric excess (ee) of a chiral compound. By passing a solution of the compound through a column packed with a chiral material, the two enantiomers interact differently with the stationary phase, leading to different retention times and thus their separation. This allows for the precise quantification of each enantiomer in a sample.

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry and three-dimensional structure of a crystalline compound. If a suitable single crystal of (2R,4R)-1,5-dichloro-2,4-pentanediol can be grown, this technique can provide a complete molecular structure.

The analysis yields precise data on bond lengths, bond angles, and torsion angles. Crucially, through the use of anomalous dispersion, the absolute configuration of each stereocenter (C-2 and C-4) can be determined with high confidence, confirming the (2R,4R) assignment. The resulting crystal structure also reveals the preferred conformation of the molecule in the solid state and details of intermolecular interactions, such as hydrogen bonding patterns.

Dynamic Conformational Studies

The five-carbon backbone of (2R,4R)-1,5-dichloro-2,4-pentanediol is flexible, allowing the molecule to adopt various spatial arrangements or conformations in solution. acs.org Conformational analysis aims to identify the most stable of these arrangements.

Analysis of Rotational Isomers and Energy Landscapes of 2,4-Pentanediol (B147393) Stereoisomers

The conformational landscapes of 2,4-pentanediol (PDL) stereoisomers, which include the racemic [(2R,4R) and (2S,4S)] and meso [(2R,4S) and (2S,4R)] forms, are complex due to the molecule's flexibility and the presence of two stereogenic centers. aip.orgnih.gov High-level quantum chemical calculations have been employed to explore these landscapes, identifying numerous possible conformers. For meso-PDL, 26 distinct conformers were generated, while the racemic form, which includes the (2R,4R) stereoisomer, was found to have 25 conformers. aip.orgnih.govcsic.es

These theoretical conformers have been studied experimentally using techniques such as chirped-pulse Fourier transform microwave spectroscopy coupled with a supersonic jet expansion. aip.orgnih.gov Such methods allow for the precise determination of rotational constants and the identification of conformers present in the gas phase. Through these spectroscopic investigations, five distinct sets of rotational transitions were observed and assigned. Two of these were attributed to conformers of meso-PDL, and the remaining three were assigned to conformers of racemic-PDL. aip.orgnih.gov

The stability of these rotational isomers is largely governed by intramolecular hydrogen bonding, which plays a significant role in stabilizing specific conformations. acs.org For the racemic compound, the TG~(= G˜T) conformation is identified as the most stable. acs.org The relative energies of the conformers determine their abundance at equilibrium. The experimental observation of only a subset of the theoretically predicted low-energy conformers can be rationalized by exploring the possible conversion pathways and energy barriers between them. aip.orgnih.gov

The geometries of the most stable conformers have been further established by detecting the rotational spectra of their carbon-13 isotopologues in natural abundance. aip.orgnih.gov This detailed analysis provides a comprehensive picture of the conformational preferences and stereoisomeric behaviors inherent to flexible diols like 2,4-pentanediol. aip.org

| Stereoisomer | Theoretically Generated Conformers | Experimentally Observed Conformers |

|---|---|---|

| meso-Pentanediol | 26 | 2 |

| racemic-Pentanediol | 25 | 3 |

Influence of Solvent and Temperature on Conformational Equilibria

The conformational equilibrium of 2,4-pentanediol stereoisomers is significantly influenced by both solvent and temperature. acs.org These effects can be quantitatively determined through Nuclear Magnetic Resonance (NMR) spectra analysis, which reveals shifts in the populations of different conformers under varying conditions. acs.org

The choice of solvent affects the equilibrium by altering the balance between intramolecular and intermolecular interactions. acs.org In non-polar solvents, intramolecular hydrogen bonding is a primary factor in stabilizing certain conformations. acs.org However, in solvents capable of forming hydrogen bonds, such as pyridine (B92270), intermolecular interactions between the solvent and the diol become more prominent and can disrupt the internal hydrogen bonds, leading to a shift in the conformational equilibrium. acs.org The chemical shift of the alcoholic OH protons is sensitive to these interactions; for instance, it is observed at a lower field in the meso compound compared to the racemic one in pyridine solution. acs.org

Temperature also plays a crucial role in governing the distribution of conformers. NMR studies have been conducted over a temperature range of -20°C to 100°C to investigate these dependencies. acs.org As temperature increases, the additional thermal energy allows for the overcoming of rotational barriers, leading to a change in the relative populations of the conformers. Generally, an increase in temperature shifts the equilibrium towards higher-energy conformers. srce.hr This dynamic behavior underscores the delicate energy balance that dictates the conformational preferences of 2,4-pentanediol in solution. acs.org

| Factor | Influence | Primary Interaction | Observational Method |

|---|---|---|---|

| Solvent | Shifts equilibrium by competing with intramolecular H-bonds | Intermolecular hydrogen bonding | NMR Spectroscopy |

| Temperature | Shifts equilibrium towards higher-energy conformers as temperature rises | Thermal energy overcoming rotational barriers | NMR Spectroscopy |

Strategic Applications of 2r,4r 1,5 Dichloro 2,4 Pentanediol and Its Derivatives in Asymmetric Catalysis and Organic Synthesis

As Chiral Building Blocks for Complex Organic Molecules

The enantiopure backbone of (2R,4R)-1,5-dichloro-2,4-pentanediol provides a rigid stereochemical foundation for the synthesis of intricate organic molecules. Its transformation into derivatives such as bis-epoxides allows for precise and predictable reactions to build up molecular complexity.

Synthesis of Natural Products and Pharmaceutical Intermediates

Enantiopure 1,2:4,5-diepoxypentanes, which are directly synthesized from their corresponding dichlorodiol precursors, have proven to be valuable intermediates in the creation of complex natural products. These C2 symmetric bis-electrophiles are frequently employed to install anti-1,3-diol motifs, a common structural feature in many biologically active compounds. One notable application is in the synthesis of subtargets for the phorboxazoles, a class of potent cytostatic marine macrolides. Specifically, studies toward the synthesis of phorboxazole have utilized derivatives of (2R,4R)-1,5-dichloro-2,4-pentanediol to construct key fragments, such as the C(3–19) subtarget, demonstrating the utility of this building block in assembling advanced intermediates for major natural products.

Regioselective Transformations Leading to Bioactive Molecules (e.g., L-2',3'-dideoxyisonucleosides from its epoxide derivative)

The epoxide derivative of (2R,4R)-1,5-dichloro-2,4-pentanediol, (2R,4R)-1,2:4,5-diepoxypentane, is a key player in the enantiospecific synthesis of modified nucleosides, which are crucial in antiviral therapies. A significant application is the synthesis of L-2',3'-dideoxyisonucleosides, which are known for their potential to inhibit HIV reverse transcriptase.

The synthesis leverages a highly regioselective opening of the C2-symmetric bis-epoxide with various nucleophiles. researchgate.net This process is governed by a preference for 5-exo cyclization. For instance, reaction of the enantiomeric (2S,4S)-1,2:4,5-diepoxypentane with sodium hydroxide results exclusively in the formation of a tetrahydrofurandiol intermediate. researchgate.net When sodium sulfide is used as the nucleophile, the reaction yields a mixture of a tetrahydrothiophenediol and a tetrahydrothiopyrandiol. researchgate.net These five-membered ring diols are then converted in a few steps into the target L-2',3'-dideoxyisonucleosides. researchgate.net One such synthesized compound has demonstrated significant antiviral activity. researchgate.net

| Nucleophile | Major Product | Minor Product | Product Ratio | Cyclization Type |

|---|---|---|---|---|

| Sodium Hydroxide | Tetrahydrofurandiol | None | Exclusive | 5-exo |

| Sodium Sulfide | Tetrahydrothiophenediol | Tetrahydrothiopyrandiol | 5:1 | 5-exo (major) vs. 6-endo (minor) |

Preparation of Chiral Alcohols with Specific Branching Patterns (e.g., insect pheromones using cyclopropane intermediates)

Chiral alcohols with specific methyl-branching patterns are common components of insect pheromones, which are used in environmentally friendly pest management strategies. nih.govresearchgate.netnih.gov Syntheses of these complex chiral alcohols have been achieved using cyclopropane intermediates as versatile building blocks. researchgate.net While direct synthesis from (2R,4R)-1,5-dichloro-2,4-pentanediol is not prominently documented, the closely related pentane-1,5-diol has been successfully used as a starting material for insect pheromones. researchgate.net For example, the sex pheromone for the northern corn rootworm, 8-methyldec-2-yl propanoate, was synthesized from pentane-1,5-diol in a multi-step process. researchgate.net This highlights the utility of the C5-diol backbone in constructing the carbon skeletons required for pheromones. The general strategy involving cyclopropane intermediates allows for the precise installation of chiral centers, leading to the synthesis of specific building blocks like (2R)-2-methylundec-10-en-1-ol and (4R)-4-methyloctan-1-ol, which are then elaborated into the final pheromone structures. researchgate.net

Design and Implementation of Chiral Auxiliaries and Ligands (Studies on Related Chiral Pentanediols and Derivatives)

The C2 symmetry and stereochemically defined backbone of (2R,4R)-pentanediol make it an excellent scaffold for the synthesis of chiral ligands used in asymmetric catalysis. researchgate.net The diol functionality allows for straightforward modification and incorporation into various ligand frameworks, enabling fine-tuning of steric and electronic properties to achieve high selectivity in metal-catalyzed reactions.

Development of Bisdiamidophosphite Ligands for Asymmetric Cycloadditions

(2R,4R)-Pentanediol serves as a recognized chiral backbone for a variety of phosphorus-based ligands, including bis(diamidophosphite) ligands. This class of ligands has been investigated in several asymmetric catalytic transformations. While their application in hydroformylation and allylic substitution has been documented, their use in asymmetric cycloadditions is also an area of interest. acs.org For example, related C2-symmetric chiral ligands have been synthesized and explored for their potential in asymmetric cycloaddition reactions like Diels-Alder and cyclopropanation reactions. nih.gov The modular synthesis of bis(diamidophosphite) ligands allows for the combination of chirality from the diol backbone with chirality at the phosphorus atoms, creating a sophisticated chiral environment around a metal center to control the stereochemical outcome of cycloaddition reactions. acs.org

Homochiral Diphosphine Ligands for Asymmetric Hydroformylation

Asymmetric hydroformylation is a powerful, atom-economical method for producing chiral aldehydes from alkenes, and its success is highly dependent on the design of the chiral ligand. acs.org (2R,4R)-Pentanediol has been employed to control the axial chirality in the synthesis of C3*-TunePhos, a series of effective chiral diphosphine ligands. researchgate.net While these specific ligands were demonstrated in the highly enantioselective ruthenium-catalyzed hydrogenation of β-keto esters, the principle of using the pentanediol (B8720305) backbone to create effective diphosphine ligands is well-established. researchgate.net

Chiral diphosphine ligands are critical in rhodium-catalyzed asymmetric hydroformylation. rsc.orgrsc.org The ligand's structure, including the bite angle and the electronic nature of the phosphorus substituents, dictates the regioselectivity (branched vs. linear aldehyde) and enantioselectivity of the reaction. researchgate.netrsc.org Studies using various diphosphine ligands in the hydroformylation of substrates like styrene have shown that both steric and electronic features are crucial for achieving high selectivity. rsc.org The development of diphosphine ligands derived from the readily available (2R,4R)-pentanediol backbone represents a strategic approach to creating effective catalysts for this important transformation.

| Ligand Type | Conversion (%) | Regioselectivity (b:l) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| (RC,RC,RP)-BettiPhos | 99 | >99:1 | 94 (S) |

| (SC,SC,RP)-BettiPhos | 99 | >1000:1 | 97 (S) |

Note: Data shown for BettiPhos, a P-chiral phosphine-phosphorodiamidite ligand, illustrating typical high selectivities achievable in this reaction class.

Chiral Templates for Stereoselective Acetal Formation

(2R,4R)-1,5-Dichloro-2,4-pentanediol and its parent compound, (2R,4R)-pentanediol, serve as highly effective C₂-symmetric chiral auxiliaries in organic synthesis. One of their most valuable applications is in the formation of chiral acetals, which subsequently act as templates to control the stereochemical outcome of various transformations, enabling the creation of new stereocenters with high precision. The rigid and well-defined chair-like conformation of the resulting dioxolane or dioxane rings, formed by reacting the diol with a prochiral carbonyl compound, effectively shields one face of the molecule. This steric hindrance directs the approach of incoming reagents to the opposite face, leading to highly diastereoselective bond formations.

The utility of (2R,4R)-pentanediol-derived acetals is particularly evident in nucleophilic addition reactions to the acetal's carbonyl carbon equivalent or to adjacent carbons. For instance, the alkylative cleavage of chiral acetals derived from (2R,4R)-pentanediol using organoaluminum reagents has been shown to proceed with high stereoselectivity. nii.ac.jp These reactions allow for the predictable installation of new stereocenters, which, after removal of the chiral auxiliary, yield enantiomerically enriched products such as alcohols or other functionalized molecules.

The effectiveness of this strategy is demonstrated in the synthesis of key intermediates for active pharmaceutical ingredients (APIs). The robust stereocontrol exerted by the pentanediol scaffold is a reliable method for building chiral centers that are crucial for the biological activity of the final drug molecule.

Below is a table summarizing the application of (2R,4R)-pentanediol as a chiral template in stereoselective acetal-based reactions.

| Reaction Type | Substrate | Reagent | Key Feature | Application |

| Titanium-mediated addition | Chiral acetal | Organometallic nucleophile | High diastereoselectivity due to the chiral template | Building blocks for various APIs |

| Boron-mediated asymmetric aldol | Enolates | Aldehyde | High stereocontrol (E-enolates yield anti, Z-enolates yield syn) | Precursors for polyketide natural products and drugs |

| Alkylative cleavage | Chiral acetal | Trialkylaluminum | Highly stereoselective cleavage | Synthesis of chiral alcohols |

Enabling Chiral Synthesis of Multi-Stereogenic Systems

The synthesis of complex molecules possessing multiple stereocenters, such as many natural products and pharmaceuticals, represents a significant challenge in organic chemistry. Controlling the absolute and relative stereochemistry of each chiral center is paramount. (2R,4R)-1,5-dichloro-2,4-pentanediol and its derivatives are valuable chiral building blocks that provide a robust foundation for tackling this challenge. nih.govsemanticscholar.orgbuchler-gmbh.com By starting with an enantiomerically pure fragment like (2R,4R)-1,5-dichloro-2,4-pentanediol, chemists can introduce the first one or two stereocenters with defined configurations, which then guide the stereoselective formation of subsequent chiral centers in the synthetic sequence.

This "chiral pool" approach leverages the pre-existing stereochemistry of the starting material to influence the stereochemical outcome of subsequent reactions. The C₂-symmetry of the pentanediol backbone is particularly advantageous, allowing for the differential functionalization of its two ends to construct more complex carbon skeletons. The inherent chirality of the diol can direct facial selectivity in reactions such as epoxidations, hydrogenations, or cyclizations, thereby setting the stereochemistry of newly formed rings and substituents.

A notable example of this strategy is in the synthesis of insect pheromones, where precise stereochemistry is often critical for biological activity. For instance, derivatives of pentanediol are utilized in the synthesis of serricornin, the female sex pheromone of the cigarette beetle. This molecule contains multiple stereocenters, and its biological activity is dependent on the correct configuration. The synthesis employs chiral building blocks derived from the pentanediol structure to establish these crucial stereocenters with high fidelity.

The use of such chiral synthons is a cornerstone of modern asymmetric synthesis, enabling the efficient and stereocontrolled construction of a wide array of biologically active molecules, from alkaloids to marine natural products. nih.govsemanticscholar.orgiupac.org The predictable stereochemical influence of building blocks like (2R,4R)-1,5-dichloro-2,4-pentanediol minimizes the need for extensive screening of chiral catalysts or reaction conditions, streamlining the path to complex target molecules.

Computational and Theoretical Investigations of 2r,4r 1,5 Dichloro 2,4 Pentanediol

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the geometric and electronic properties of molecules. For (2R,4R)-1,5-dichloro-2,4-pentanediol, these calculations can provide a detailed picture of its three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

The presence of electronegative chlorine and oxygen atoms significantly influences the molecule's electronic structure. DFT calculations can map the electron density distribution, highlighting regions of high and low electron density. This information is critical for predicting the molecule's reactivity. For instance, the carbon atoms bonded to the chlorine atoms (C1 and C5) and the oxygen atoms (C2 and C4) would be identified as electrophilic centers, susceptible to nucleophilic attack. Conversely, the oxygen atoms of the hydroxyl groups would be identified as nucleophilic centers.

Calculated molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide further insights into reactivity. The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO's characteristics indicate its electron-accepting capabilities. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. In chlorinated diols, the presence of chlorine atoms is expected to lower the energy of the LUMO, potentially making the molecule more susceptible to reduction or reaction with nucleophiles.

Below is a hypothetical table of calculated structural parameters for (2R,4R)-1,5-dichloro-2,4-pentanediol, based on typical values for similar organic molecules, which could be obtained from DFT calculations.

| Parameter | Predicted Value |

| C-C Bond Length (Å) | 1.52 - 1.54 |

| C-O Bond Length (Å) | 1.42 - 1.44 |

| C-Cl Bond Length (Å) | 1.77 - 1.79 |

| O-H Bond Length (Å) | 0.96 - 0.98 |

| C-C-C Bond Angle (°) | 110 - 114 |

| C-C-O Bond Angle (°) | 108 - 112 |

| C-C-Cl Bond Angle (°) | 109 - 113 |

| HOMO Energy (eV) | -7.0 to -6.5 |

| LUMO Energy (eV) | -0.5 to 0.0 |

| HOMO-LUMO Gap (eV) | 6.5 to 7.0 |

Note: These values are illustrative and would require specific DFT calculations for confirmation.

Prediction of Conformational Preferences and Stereochemical Outcomes for Pentanediol (B8720305) Derivatives

The flexibility of the five-carbon backbone of (2R,4R)-1,5-dichloro-2,4-pentanediol allows it to adopt various conformations. Computational methods are essential for identifying the most stable conformers and understanding the energetic landscape of their interconversion. For 2,4-pentanediol (B147393) and its derivatives, conformational analysis reveals that intramolecular hydrogen bonding between the two hydroxyl groups plays a significant role in stabilizing certain geometries.

In the case of the (2R,4R) stereoisomer, the relative orientation of the substituents at C2 and C4 is fixed. However, rotation around the C-C single bonds can lead to different spatial arrangements of the chloro, hydroxyl, and hydroxymethyl groups. Quantum chemical calculations can predict the relative energies of these conformers. The lowest-energy conformer is often one that minimizes steric hindrance while maximizing stabilizing interactions, such as intramolecular hydrogen bonds between the hydroxyl groups or between a hydroxyl group and a chlorine atom.

These computational models are not only crucial for understanding the ground-state structure but also for predicting the stereochemical outcomes of reactions involving pentanediol derivatives. By calculating the energies of transition states for different reaction pathways, chemists can predict which stereoisomer is likely to be the major product. For example, in a reaction where a new stereocenter is formed, computational models can help determine whether the reaction will proceed with retention or inversion of configuration at an existing stereocenter, or how the existing stereocenters will influence the stereochemistry of the new one. This predictive power is invaluable in the design of stereoselective syntheses.

The following table illustrates a hypothetical relative energy profile for different conformers of a generic 2,4-pentanediol derivative, which could be generated through computational analysis.

| Conformer Description | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

| Anti-periplanar (extended) | 0.0 | Minimized steric hindrance |

| Gauche (with H-bonding) | -1.5 | Intramolecular hydrogen bond between OH groups |

| Eclipsed | +5.0 | High torsional strain |

Note: The relative energies are hypothetical and would depend on the specific substituents and computational method.

Advanced Mechanistic Studies using Computational Models (e.g., for palladium-catalyzed reactions)

Computational models, particularly DFT, have become indispensable for studying the mechanisms of complex chemical reactions, such as those catalyzed by transition metals like palladium. iciq.org Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis, and understanding their mechanisms at a molecular level is key to developing more efficient and selective catalysts. researchgate.netacs.org

For a substrate like (2R,4R)-1,5-dichloro-2,4-pentanediol, a primary application of palladium catalysis would be in cross-coupling reactions involving the carbon-chlorine bonds. A critical step in many palladium-catalyzed cross-coupling cycles is the oxidative addition of the organohalide to a low-valent palladium complex (typically Pd(0)). nih.gov Computational studies can model this step in detail, providing information on the structure and energy of the transition state.

DFT calculations can be used to investigate several aspects of the reaction mechanism:

Ligand Effects: The nature of the ligands coordinated to the palladium center is crucial for its reactivity and selectivity. Computational models can predict how different ligands will affect the energy barrier for oxidative addition and subsequent steps in the catalytic cycle.

Substrate Reactivity: By comparing the activation energies for the oxidative addition of palladium to the C-Cl bonds in different substrates, their relative reactivities can be predicted. For (2R,4R)-1,5-dichloro-2,4-pentanediol, it would be important to understand if there is any selectivity for one of the two C-Cl bonds.

Reaction Intermediates: Computational chemistry can identify and characterize the structures of transient intermediates in the catalytic cycle that are often difficult to observe experimentally. researchgate.net

Alternative Pathways: DFT calculations can be used to explore competing reaction pathways and determine which is the most energetically favorable.

A typical palladium-catalyzed cross-coupling cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The table below outlines these steps and the insights that can be gained from computational modeling for a reaction involving a chloroalkane like the target compound.

| Catalytic Step | Description | Insights from Computational Modeling |

| Oxidative Addition | The C-Cl bond of the substrate adds to the Pd(0) center, forming a Pd(II) intermediate. nih.gov | Calculation of the activation energy barrier, determination of the transition state geometry, and prediction of the influence of ligands and substrate electronics on the reaction rate. nih.gov |

| Transmetalation | A main group organometallic reagent transfers its organic group to the Pd(II) center, displacing the halide. | Modeling the coordination of the transmetalating agent and the transfer of the organic group, and understanding the role of additives. |

| Reductive Elimination | The two organic groups on the Pd(II) center couple and are eliminated, regenerating the Pd(0) catalyst. | Determining the energy barrier for C-C bond formation and the geometry of the transition state. |

Through such detailed computational investigations, a comprehensive understanding of the factors controlling the efficiency and selectivity of palladium-catalyzed reactions involving substrates like (2R,4R)-1,5-dichloro-2,4-pentanediol can be achieved, guiding the development of new and improved synthetic methodologies. researchgate.netbohrium.com

Emerging Research Directions and Future Prospects for Chiral Dihalo Pentanediols

Development of Sustainable and Green Synthetic Methodologies

The pursuit of environmentally benign chemical processes is a major driver in modern synthetic chemistry. For chiral dihalo-pentanediols like (2R,4R)-1,5-dichloro-2,4-pentanediol, research is shifting from traditional metal-based catalysis to more sustainable alternatives, particularly biocatalysis.

The established synthesis involves the enantioselective hydrogenation of 1,5-dichloro-2,4-pentanedione. This is typically achieved using a chiral ruthenium-BINAP complex as the catalyst. While effective in establishing the desired (2R,4R) stereochemistry, this method relies on a precious and toxic heavy metal, which presents challenges in terms of cost, catalyst removal from the final product, and environmental impact.

Future research is focused on developing biocatalytic routes that operate under mild, aqueous conditions. The use of enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offers a promising green alternative. researchgate.netnih.gov These enzymes can exhibit exquisite stereo-, regio-, and chemo-selectivity, often eliminating the need for protecting groups and reducing waste streams. nih.gov The primary challenge lies in identifying or engineering enzymes that can efficiently reduce the halogenated diketone substrate, which may exhibit different solubility and reactivity profiles compared to non-halogenated analogues. The development of such a biocatalyst would represent a significant step towards a more sustainable production of (2R,4R)-1,5-dichloro-2,4-pentanediol.

| Parameter | Conventional Method (e.g., Ru-BINAP) | Proposed Green Method (Biocatalysis) |

|---|---|---|

| Catalyst | Ruthenium-phosphine complex | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) |

| Solvent | Organic (e.g., Methanol (B129727), Toluene) | Aqueous buffer (often with co-solvent) |

| Temperature | Elevated (e.g., 60-70°C) | Ambient (e.g., 25-40°C) |

| Pressure | High H₂ pressure (e.g., >8 MPa) | Atmospheric pressure |

| Byproducts | Potential metal contamination | Biodegradable cellular material, enzyme cofactor |

| Sustainability Profile | Relies on precious/toxic metal, organic solvents | Renewable catalyst, aqueous medium, lower energy |

Exploration of Novel Catalytic and Material Science Applications

The C₂-symmetric and bifunctional nature of (2R,4R)-1,5-dichloro-2,4-pentanediol makes it an attractive scaffold for new applications in asymmetric catalysis and material science.

In catalysis, chiral diols are foundational precursors for a wide array of ligands used in asymmetric synthesis. anu.edu.au While the parent (2R,4R)-pentanediol has been used to synthesize chiral ligands, the 1,5-dichloro derivative offers untapped potential. The terminal chloro- groups can serve as synthetic handles for further functionalization, allowing for the construction of novel diphosphine, diamine, or N-heterocyclic carbene (NHC) ligands. These new ligands could exhibit unique steric and electronic properties, potentially leading to catalysts with improved activity and enantioselectivity in reactions such as asymmetric hydrogenation, C-C bond formation, and hydrosilylation.

In material science, the incorporation of chiral monomers into polymers can induce unique macromolecular structures, such as helical chains, leading to materials with specialized properties. (2R,4R)-1,5-dichloro-2,4-pentanediol is a promising candidate as a chiral monomer for specialty polyesters, polyurethanes, and polyethers. The presence of chlorine atoms could confer inherent flame-retardant properties to the resulting polymer, while the defined stereochemistry of the diol backbone could influence properties such as thermal stability, mechanical strength, and optical activity. Research in this area would involve the synthesis and characterization of these novel polymers to explore their structure-property relationships.

| Polymer Property | Polymer from (2R,4R)-Pentanediol (Hypothesized) | Polymer from (2R,4R)-1,5-dichloro-2,4-pentanediol (Hypothesized) |

|---|---|---|

| Chirality | Optically active | Optically active |

| Flame Retardancy | Low | Enhanced due to chlorine content |

| Glass Transition Temp (Tg) | Baseline | Potentially higher due to increased polarity and chain stiffness |

| Refractive Index | Baseline | Potentially higher |

| Biodegradability | Dependent on polymer type | Potentially reduced due to C-Cl bonds |

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous manufacturing is a key trend in the chemical and pharmaceutical industries, offering significant advantages in safety, efficiency, and scalability. researchgate.netrsc.org The synthesis of (2R,4R)-1,5-dichloro-2,4-pentanediol, particularly the asymmetric hydrogenation step, is well-suited for adaptation to a continuous flow process.

A flow chemistry approach would involve pumping a solution of the 1,5-dichloro-2,4-pentanedione precursor and a hydrogen source through a heated, pressurized tube or column packed with a heterogeneous catalyst (a packed-bed reactor). mdpi.com Immobilizing the chiral catalyst on a solid support would facilitate its easy separation from the product stream and allow for its reuse over extended periods, significantly reducing catalyst cost and product contamination. anu.edu.au This setup provides superior control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and selectivities. researchgate.netnih.gov Furthermore, handling gaseous hydrogen at high pressure is inherently safer in a small-volume flow reactor compared to a large batch vessel. americanlaboratory.comacs.org

Integrating this flow setup with automated systems for process control and real-time analysis (e.g., in-line HPLC or NMR) would enable a fully automated synthesis. Such a system could continuously monitor product quality and adjust reaction conditions to maintain optimal performance, leading to highly consistent production of the target chiral dihalopentanediol with minimal manual intervention.

| Aspect | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety (Hydrogenation) | Higher risk due to large H₂ headspace | Inherently safer with small reaction volume |

| Catalyst Handling | Homogeneous, requires downstream separation | Heterogeneous (immobilized), reusable, simplified purification |

| Process Control | Less precise control over heat/mass transfer | Excellent control over temperature, pressure, residence time |

| Scalability | Requires larger reactors (scaling-up) | Achieved by longer run times (scaling-out) |

| Productivity (Space-Time Yield) | Lower | Significantly higher |

Advanced Spectroscopic and Computational Techniques for Enhanced Understanding

A deeper understanding of the structure, conformation, and reaction mechanisms of chiral dihalo-pentanediols is crucial for optimizing their synthesis and designing new applications. While standard techniques like NMR and HPLC are essential for routine characterization, advanced methods offer more profound insights.

Advanced Spectroscopic Methods: Vibrational Circular Dichroism (VCD) is a powerful technique for the unambiguous determination of the absolute configuration of chiral molecules in solution. americanlaboratory.combiotools.usnih.gov Unlike X-ray crystallography, VCD does not require crystallization and provides a definitive stereochemical assignment by comparing the experimental spectrum to one predicted by quantum chemical calculations. americanlaboratory.com This can be particularly valuable for confirming the stereochemical outcome of a synthesis without the need for derivatization. Advanced NMR techniques, such as those employing chiral derivatizing or solvating agents, can provide detailed information on enantiomeric purity and the solution-state conformations of the diol, which influence its reactivity. nih.govnih.gov

Computational Techniques: Density Functional Theory (DFT) calculations have become indispensable for studying reaction mechanisms and predicting stereochemical outcomes. rsc.org For the synthesis of (2R,4R)-1,5-dichloro-2,4-pentanediol, DFT modeling can be used to investigate the transition state structures of the hydrogenation reaction. researchgate.netmdpi.com This allows researchers to understand the precise molecular interactions between the substrate and the chiral catalyst that lead to the high enantioselectivity. Such insights are invaluable for the rational design of new, more efficient catalysts. Computational studies can also predict the properties of novel polymers derived from this diol, guiding experimental efforts in material science.

| Technique | Information Gained | Application/Benefit |

|---|---|---|

| Vibrational Circular Dichroism (VCD) | Unambiguous absolute configuration in solution | Confirms stereochemistry of synthesis without crystallization |

| Advanced NMR (e.g., with Chiral Agents) | Precise enantiomeric excess; solution-state conformation | Accurate quality control; understanding conformational preferences |

| Density Functional Theory (DFT) | Transition state energies; reaction mechanisms; predicted properties | Rational catalyst design; prediction of polymer properties |

| Modified Mosher's Method (NMR) | Absolute configuration of stereogenic carbinol centers | Confirmation of stereochemistry through derivatization and ¹H NMR analysis nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.